molecular formula C37H41N2O6PS B10823849 Benzyl N-[(2S)-3-{[2-(acetylsulfanyl)ethoxy][(R)-amino(phenyl)methyl]phosphoryl}-2-(4-biphenylylmethyl)propanoyl]-L-alaninate

Benzyl N-[(2S)-3-{[2-(acetylsulfanyl)ethoxy][(R)-amino(phenyl)methyl]phosphoryl}-2-(4-biphenylylmethyl)propanoyl]-L-alaninate

Cat. No.: B10823849
M. Wt: 672.8 g/mol
InChI Key: PYJMLILRVYLUHW-UNCDKACKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RB3007 involves multiple steps, including the esterification of both the carboxylate and phosphinic groups . The detailed synthetic route and reaction conditions are typically proprietary information held by the researchers or companies that develop these compounds.

Industrial Production Methods

Industrial production methods for RB3007 are not widely documented in public literature. it is likely that the production involves standard organic synthesis techniques, including esterification, amidation, and purification processes to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

RB3007 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: RB3007 can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the functional groups involved but may include the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

RB3007 has several scientific research applications, including:

Mechanism of Action

RB3007 exerts its effects by inhibiting the enzymes neutral endopeptidase and aminopeptidase N . This inhibition leads to an elevation in the levels of endogenous enkephalins, which are natural peptides that modulate pain and other physiological processes . The compound’s mechanism of action involves binding to the active sites of these enzymes, preventing the degradation of enkephalins and thereby enhancing their analgesic effects.

Properties

Molecular Formula

C37H41N2O6PS

Molecular Weight

672.8 g/mol

IUPAC Name

benzyl (2S)-2-[[(2S)-2-[[2-acetylsulfanylethoxy-[(R)-amino(phenyl)methyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoate

InChI

InChI=1S/C37H41N2O6PS/c1-27(37(42)44-25-30-12-6-3-7-13-30)39-36(41)34(24-29-18-20-32(21-19-29)31-14-8-4-9-15-31)26-46(43,45-22-23-47-28(2)40)35(38)33-16-10-5-11-17-33/h3-21,27,34-35H,22-26,38H2,1-2H3,(H,39,41)/t27-,34+,35+,46?/m0/s1

InChI Key

PYJMLILRVYLUHW-UNCDKACKSA-N

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=C(C=C2)C3=CC=CC=C3)CP(=O)([C@H](C4=CC=CC=C4)N)OCCSC(=O)C

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)C3=CC=CC=C3)CP(=O)(C(C4=CC=CC=C4)N)OCCSC(=O)C

Origin of Product

United States

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